molecular formula C24H21N3O2 B5842614 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide

Cat. No.: B5842614
M. Wt: 383.4 g/mol
InChI Key: OIFHIROZFSXYBP-UHFFFAOYSA-N
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Description

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Properties

IUPAC Name

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-27(17-22-25-24(26-29-22)21-10-6-3-7-11-21)23(28)16-18-12-14-20(15-13-18)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFHIROZFSXYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: It can be used in materials science for creating new polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both phenyl and oxadiazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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